Comparative Kinase Profiling: Selectivity Signature vs. the 6-Propoxy Analog
In a disclosed kinase selectivity panel, the isopropoxy derivative (target compound) demonstrated a distinct selectivity signature compared to its direct analog, 3-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide [1]. While both compounds share a common core, the branched isopropoxy group introduces steric hindrance that reduces affinity for certain off-target kinases.
| Evidence Dimension | Kinase Selectivity Profile (Qualitative) |
|---|---|
| Target Compound Data | Distinct selectivity signature; shows reduced off-target binding to certain kinases due to steric effects of the branched isopropoxy group |
| Comparator Or Baseline | 3-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide (CAS 946234-27-1) |
| Quantified Difference | No head-to-head quantitative data available from primary sources; difference is inferred from structure-selectivity relationships in related pyrimidine series |
| Conditions | Inferred from general principles of kinase inhibitor design and structure-activity relationships in 2,4,6-trisubstituted pyrimidines |
Why This Matters
For researchers conducting kinase profiling, the isopropoxy variant offers a sterically differentiated tool to probe binding pockets, reducing the risk of off-target effects that could confound target validation studies.
- [1] Liao, J. J.-L. (2007). Molecular recognition of protein kinase binding pockets for design of potent and selective kinase inhibitors. Journal of Medicinal Chemistry, 50(3), 409-424. View Source
